Cas no 1600-66-4 (1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione)
![1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione structure](https://ja.kuujia.com/scimg/cas/1600-66-4x500.png)
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 2-Imidazolidinethione,1,3-bis(4-morpholinylmethyl)-
- 1,3-bis(morpholin-4-ylmethyl)imidazolidine-2-thione
- 1,3-bis-morpholin-4-ylmethyl-imidazolidine-2-thione
- AC1Q7F1Y
- AH-034
- CTK4D0315
- HMS1674G17
- N,N'-Dimorpholinomethyl-imidazolidin-2-thion
- NSC47863
- Oprea1_362002
- 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione
- 1,3-bis(morpholinomethyl)imidazolidine-2-thione
- SCHEMBL3589346
- NSC-47863
- AKOS000511640
- AH-034/32855034
- F0347-0858
- 2-Imidazolidinethione, 1,3-bis(4-morpholinylmethyl)-
- DTXSID90286816
- 1600-66-4
- 1,3-bis(4-morpholinylmethyl)-2-imidazolidinethione
- BRD-K39191128-001-02-0
-
- インチ: InChI=1S/C13H24N4O2S/c20-13-16(11-14-3-7-18-8-4-14)1-2-17(13)12-15-5-9-19-10-6-15/h1-12H2
- InChIKey: ACVHCNQDPAFJCU-UHFFFAOYSA-N
- SMILES: O1CCN(CN2CCN(CN3CCOCC3)C2=S)CC1
計算された属性
- 精确分子量: 300.16222
- 同位素质量: 300.162
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 63.5Ų
じっけんとくせい
- 密度みつど: 1.3
- Boiling Point: 492.9°Cat760mmHg
- フラッシュポイント: 251.9°C
- Refractive Index: 1.632
- PSA: 31.42
- LogP: -0.78010
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0347-0858-5μmol |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-20μmol |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-15mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-2μmol |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-4mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-50mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-1mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-100mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-5mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0347-0858-2mg |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione |
1600-66-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thioneに関する追加情報
1,3-Bis[(Morpholin-4-yl)Methyl]Imidazolidine-2-Thione: A Comprehensive Overview
1,3-Bis[(Morpholin-4-yl)Methyl]Imidazolidine-2-Thione (CAS No. 1600-66-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure featuring a thione group and two morpholinyl substituents, has garnered attention due to its potential applications in drug design and as a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of bioactive compounds, particularly in the context of enzyme inhibition and receptor modulation.
The core structure of imidazolidine-2-thione serves as a scaffold for various functional groups, making it an attractive target for medicinal chemists. The substitution at the 1 and 3 positions with morpholinylmethyl groups introduces additional complexity and functionality. Morpholine, a heterocyclic amine, is known for its ability to enhance solubility and stability in biological systems. This combination makes 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione a promising candidate for exploring new therapeutic agents.
Recent research has focused on the synthesis and characterization of this compound. Advanced techniques such as X-ray crystallography have provided insights into its three-dimensional structure, which is critical for understanding its interactions with biological targets. Computational studies have also been employed to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are essential for drug development.
In terms of applications, 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione has been investigated as a precursor for constructing more complex molecules. Its thione group can undergo various transformations, such as reduction to form imidazolidine thiol or further substitution reactions to introduce additional functionalities. These reactions are often carried out under mild conditions, making the compound suitable for large-scale synthesis.
One of the most exciting developments involves the use of this compound in medicinal chemistry. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione can modulate the activity of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression.
Moreover, the compound's structural versatility has led to its use in the design of ligands for G-protein coupled receptors (GPCRs). These receptors are major targets for drug discovery due to their involvement in numerous physiological processes. By modifying the morpholine substituents or introducing additional groups at specific positions on the imidazolidine ring, researchers can fine-tune the compound's affinity and selectivity for different receptor subtypes.
Another area of interest is the evaluation of 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione as a potential anti-inflammatory agent. Inflammation plays a central role in many chronic diseases, including arthritis and cardiovascular disorders. Preclinical studies have demonstrated that certain derivatives exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common approaches include nucleophilic substitution reactions or cyclization strategies that exploit the reactivity of thioamide intermediates. The use of environmentally friendly reagents and catalysts has also become a focus in recent years to align with green chemistry principles.
In conclusion, 1,3-bis[(morpholin-4-yl)methyl]imidazolidine-2-thione (CAS No. 1600-66-4) is a multifaceted compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing medical science.
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